molecular formula C3H4BrF3O3S B187986 2-Bromoethyl trifluoromethanesulfonate CAS No. 103935-47-3

2-Bromoethyl trifluoromethanesulfonate

Cat. No. B187986
Key on ui cas rn: 103935-47-3
M. Wt: 257.03 g/mol
InChI Key: KENPFZUYYWVXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06509324B1

Procedure details

240 g of trifluoromethanesulfonic anhydride (0.85 mol) are added in 1.5 h, under inert atmosphere, to a solution of bromoethanol (57 mL; 0.80 mol) and 2,6-lutidine (104 mL; 0.89 mol) in CH2Cl2 cooled at −5° C. After 10 min the mixture is concentrated to one fourth the volume, then eluted through a small layer of silica gel (eluent n-hexane/EtOAc=9:1). By evaporation and drying, the desired product is obtained (147.2 g; 0.57 mol).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[Br:16][CH:17](O)[CH3:18].N1C(C)=CC=CC=1C>C(Cl)Cl>[Br:16][CH2:17][CH2:18][O:6][S:3]([C:2]([F:15])([F:14])[F:1])(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
57 mL
Type
reactant
Smiles
BrC(C)O
Name
Quantity
104 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 10 min the mixture is concentrated to one fourth the volume
Duration
10 min
WASH
Type
WASH
Details
eluted through a small layer of silica gel (eluent n-hexane/EtOAc=9:1)
CUSTOM
Type
CUSTOM
Details
By evaporation
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
BrCCOS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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